

Technical Guide: NMR Spectrum Analysis of Hydrazine-d4 Deuterate

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Compound of Interest

Compound Name: Hydrazine-d4 monodeuterate

CAS No.: 102096-80-0

Cat. No.: B032927

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Executive Summary

Hydrazine-d4 deuterate (

, CAS 102096-80-0) is the fully deuterated solvate of hydrazine. In high-precision drug development, verifying its isotopic enrichment (>98 atom % D) is paramount to preventing "isotopic dilution" in downstream synthesis.

This guide details the "Silent Spectrum" approach: utilizing Proton (

¹H) NMR to quantify defects (residual protium) while employing Deuterium (

²H) and Nitrogen (

¹⁵N) NMR for structural confirmation.

Chemical Identity & Spin Physics[2]

To accurately interpret the spectrum, one must understand the spin dynamics of the nuclei involved. Hydrazine-d4 is a system dominated by quadrupolar nuclei.

The Spin System

- Deuterium (

H): Spin

. It has a quadrupole moment, leading to efficient relaxation (broad lines) but no significant NOE enhancement. The gyromagnetic ratio is

times lower than protium (

H), meaning coupling constants (

) involving deuterium are scaled down by this factor.

- Nitrogen (

N vs

N):

- N (

abundance) is Spin

(Quadrupolar). It causes significant broadening of attached protons/deuterons due to rapid relaxation.

- N (

abundance) is Spin

. It yields sharp lines but requires long acquisition times or enrichment.

The "Monodeuterate" Nomenclature

Commercially, "**Hydrazine-d4 monodeuterate**" refers to Hydrazine-d4 deuterate (

). It is a 1:1 solvate.

- Core Species:

- Solvate:
- Target Isotopic Purity: Typically

D.[1][2]

Sample Preparation & Handling (Critical)

Hydrazine is a potent carcinogen, unstable, and highly hygroscopic. Atmospheric moisture () will rapidly exchange with bonds, destroying isotopic purity and invalidating the NMR analysis.

Solvent Selection Strategy

The choice of solvent dictates whether you observe distinct signals or a coalesced exchange peak.

Solvent	Exchange Rate	Spectral Appearance	Utility
DMSO-d6 (Dry)	Slow	Distinct signals for and .	Recommended for purity analysis.
D2O	Fast	Single coalesced peak (HDO/NDH).	Useless for residual proton quantification.
CDCl3	Immiscible	Phase separation.	Not recommended.

Preparation Protocol

- Environment: All prep must occur in a Glove Box (or Ar atmosphere) or under strict Schlenk lines.
- Vessel: Use a screw-cap NMR tube with a PTFE septum (e.g., J. Young tube) to prevent moisture ingress during acquisition.

- Internal Standard (qNMR): For quantitative analysis of residual protons, add a non-exchangeable standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) weighed to 0.01 mg precision.

1H NMR Analysis: The "Residual" Spectrum

In a perfect sample of

, the

¹H NMR spectrum would be completely silent (flat baseline). We use

¹H NMR to detect imperfections (residual

and

).

Expected Chemical Shifts (DMSO-d6)

If residual protons are present (e.g.,

), they will appear as follows:

- ppm (Broad Singlet): Residual protons. The broadening arises from:
 - Chemical exchange with .
 - Scalar coupling to N ().
 - Unresolved coupling to geminal Deuterium ().

- ppm: Residual HDO from the solvent or the hydrate water.

Note: In wet DMSO, the

and

peaks may merge into a single broad hump that shifts with concentration and temperature.

Quantitative Purity Calculation (qNMR)

To calculate atom % D, we quantify the lack of signal relative to the internal standard.

- : Integral area
- : Number of protons (for Hydrazine, if counting the hydrate protons)
- : Molar mass
- : Purity of standard

²H (Deuterium) NMR Analysis

To directly observe the hydrazine backbone, use

¹H NMR (lock on

¹H or run unlocked if the console permits).

- Solvent: Protonated DMSO (DMSO-h6) or CH₃CN.
- Spectrum:
 - ppm: Broad singlet corresponding to .
 - Linewidth: Broad (Hz) due to quadrupolar relaxation of the Deuterium nucleus.

15N NMR Analysis

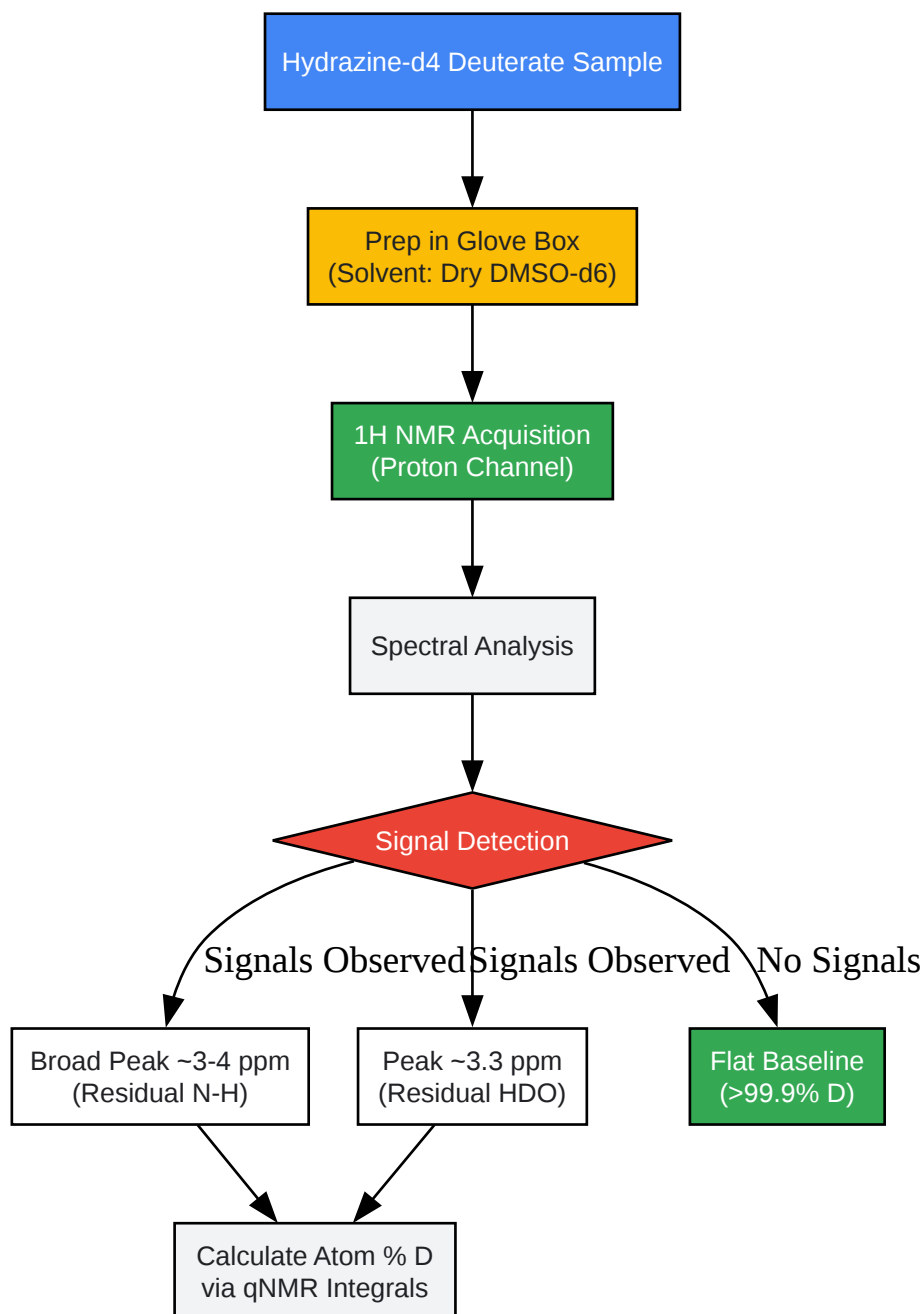
Nitrogen NMR provides the most definitive structural confirmation, free from exchange broadening if

N-enriched or decoupled.

- Reference: Nitromethane (CH_3NO_2) = 0 ppm.[3]
- Chemical Shift:
 - ppm (relative to NH_3).
 - Note: Relative to Liquid Ammonia (NH_3), the shift is ppm.
- Coupling:
 - If observing residual protons:
 - Hz (Doublet).
 - In N_2H_4 :
 - Hz (Quintet,

Visualization: Analytical Workflow

The following diagram outlines the decision logic for analyzing deuterated hydrazine.



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Caption: Logic flow for the purity assessment of Hydrazine-d4 using 1H NMR. The presence of peaks at 3-4 ppm indicates isotopic impurities.

Data Summary Table

Nucleus	Parameter	Value / Observation	Notes
H	Chemical Shift	3.0 – 4.0 ppm (Broad)	Residual impurity. Position depends on concentration/temp.
H	Coupling ()	~50–60 Hz	Visible only if exchange is slow (dry DMSO) and N decoupling is effective.
H	Chemical Shift	3.0 – 3.5 ppm	Direct observation of the deuterated backbone.
N	Chemical Shift	-328 ppm (vs)	Upfield shift characteristic of hydrazine species.
Physical	Appearance	Fuming, colorless liquid	Highly hygroscopic; absorbs atmospheric instantly.

References

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Sources

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